molecular formula C18H32O16 B1214391 Nephritogenoside CAS No. 81276-22-4

Nephritogenoside

Cat. No.: B1214391
CAS No.: 81276-22-4
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-BCGMDATISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nephritogenoside is a glomerular capillary antigen identified in research for its role in the pathogenesis of spontaneous glomerulonephritis in rabbit models . Historical studies indicate that it functions as a receptor glycoprotein located at the surfaces of the epithelial cell foot processes where they abut the glomerular basement membrane (GBM) . In this model, this compound is involved in a mechanism where autoantibodies fix to these discontinuously distributed antigens in the glomerular capillary wall, leading to immune-mediated kidney injury. This process is distinct from typical circulating immune complex deposition or anti-GBM antibody disease, highlighting its unique research value . Investigation of this compound provides a valuable model for understanding analogous immune processes that may contribute to certain forms of human glomerulonephritis . This product is labeled "For Research Use Only" (RUO). RUO products are not intended for any diagnostic or therapeutic procedures and are excluded from in vitro diagnostic medical device regulations, as they lack a medical purpose . They are specifically for use in non-clinical laboratory research .

Properties

CAS No.

81276-22-4

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18?/m0/s1

InChI Key

FZWBNHMXJMCXLU-BCGMDATISA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Other CAS No.

81276-22-4

Synonyms

nephritogenic glycopeptide
nephritogenic glycoprotein
nephritogenic glycoprotein, human
nephritogenic glycoprotein, mouse
nephritogenic glycoprotein, rat
nephritogenoside
nephritogenoside protein, human
nephritogenoside protein, mouse
nephritogenoside protein, rat

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between nephritogenoside and structurally or functionally related glycopeptides/glycolipids:

Compound Structure Biological Activity Associated Diseases Synthesis/Isolation Method Key References
This compound Trisaccharide (Glc-α1→6-Glc-β1→6-Glc) + peptide Induces proliferative glomerulonephritis (PGN) via autoimmune mechanisms IgA nephropathy, Fabry disease Phenyl 1-thioglycoside sulfoxides (72–98% yield)
Heteropolysaccharide glycopeptide Galactose, mannose, GlcNAc + peptide Causes membranous glomerulonephritis (MG) Membranous nephropathy Triton X-100 solubilization, enzymatic digestion
Globotriaosylceramide (Gb3) Gal-α1→4-Gal-β1→4-Glc + ceramide Accumulates in lysosomes due to α-galactosidase A deficiency, structurally mimics this compound Fabry disease Enzymatic synthesis in vivo
Laminin glycopeptide Complex glycoprotein with α/β/γ chains Structural component of basement membranes; non-immunogenic Alport syndrome Proteolytic digestion of laminin

Key Findings :

  • Structural Specificity: this compound’s trisaccharide unit (three glucose residues) distinguishes it from heteropolysaccharide glycopeptides (containing galactose, mannose, and GlcNAc) and Gb3 (a ceramide-linked trisaccharide with galactose and glucose) . This structural variance dictates its unique autoimmune reactivity in IgAN and FD.
  • Disease Mechanisms: In FD, Gb3 accumulation and structural similarity to this compound may lead to cross-reactive immune responses, explaining the co-occurrence of FD and IgAN in some patients . Heteropolysaccharide glycopeptides induce membranous nephropathy via distinct antigenic epitopes, contrasting with this compound’s proliferative effects .
  • Synthetic Efficiency: this compound’s trisaccharide unit is synthesized using phenyl 1-thioglycoside sulfoxides under mild conditions, achieving high yields (72–98%) without cleaving protective groups like trityl . This method outperforms traditional Koenigs-Knorr glycosylation, which struggles with unstable intermediates .
Immunological Cross-Reactivity

This compound shares antigenic similarities with Gb3, a glycolipid accumulating in FD. This mimicry may explain why FD patients develop IgAN-like pathology due to immune cross-reactivity .

Clinical and Diagnostic Relevance
  • This compound in Toxemia: Its detection in toxemia patients’ urine suggests a role in endothelial dysfunction, though its exact pathogenic mechanism remains unclear .
  • Biomarker Potential: Unlike laminin-derived glycopeptides (structural non-antigens), this compound’s immunogenicity makes it a candidate biomarker for autoimmune glomerulonephritis .

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